Tetromycin A
Overview
Description
Tetromycin A is an unusual tetronic acid-based antibiotic . It is structurally related to saccharocarcin, chlorothricin, tetrocarcin, kijanimicin, and versipelostatin . It has been shown to be active against antibiotic-resistant and susceptible Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) .
Synthesis Analysis
Tetracyclines, including Tetromycin A, have become preferred targets for natural product synthesis . On an industrial scale, they became readily available by fermentation and partial synthesis . The synthesis features a domino Dieckmann cyclization reaction for the construction of the tetracycline nucleus .
Molecular Structure Analysis
The molecular formula of Tetromycin A is C36H48O6 . Its formal name is (9CI)- (1S,4S,4aS,6aR,7E,11E,12aR,15R,16aS,20aS,20bR)-4- (acetyloxy)-2,3,4,4a,6a,9,10,12a,15,16,20a,20b-dodecahydro-21-hydroxy-1,6,7,11,12a,14,15,20a-octamethyl-18H-16a,19-Metheno-16aH-benzo [b]naphth [2,1-j]oxacyclotetradecin-18,20 (1H)-dione .
Physical And Chemical Properties Analysis
Tetromycin A is a solid at room temperature . It is soluble in DMSO . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
1. Anti-Trypanosomal and Protease Inhibitory Activities
- Summary of Application: Tetromycin A derivatives have shown promising anti-trypanosomal activities. Trypanosoma brucei, the parasite responsible for African trypanosomiasis, has been effectively targeted by these compounds .
- Methods of Application: Tetromycin derivatives were isolated from Streptomyces axinellae Pol001 T, a bacterium cultivated from the Mediterranean sponge Axinella polypoides . The compounds were then tested against T. brucei .
- Results: The compounds showed antiparasitic activities against T. brucei and time-dependent inhibition of cathepsin L-like proteases .
2. Control Efficacy against Kiwifruit Diseases
- Summary of Application: Tetramycin A has been used as an antibiotic to control various diseases in kiwifruit .
- Methods of Application: A 0.3% tetramycin aqueous solution was tested against eight common pathogens of kiwifruit .
- Results: The solution exhibited superior antibacterial and antifungal activity against these pathogens, with EC50 values in the low milligram per kilogram range . It also increased fruit resistance substances contents, activated fruit superoxide dismutase and polyphenoloxidase activities, and enhanced fruit growth, quality, and storability .
3. Enhancing Antibiotic Effectiveness
- Summary of Application: Researchers have discovered that Tetromycin A can enhance the effectiveness of existing antibiotics, potentially aiding in the global fight against antibiotic resistance .
- Methods of Application: The research was conducted at the Wellcome-Wolfson Institute for Experimental Medicine at Queen’s University Belfast. The team studied the responses of the bacteria Enterobacter bugandensis to polymyxin, a last-resort antibiotic .
- Results: The researchers discovered a set of genes within the bacteria that are expressed more frequently in the presence of the antibiotic. They identified a small protein encoded by one of these genes that interacts with a pump to expel the antibiotic from the bacterial cell, thereby preventing it from destroying the bacteria .
4. Antibacterial Activity Against Gram-Positive Bacteria
- Summary of Application: Tetromycin A and its derivatives have been found to exhibit excellent antibacterial activity against gram-positive bacteria, including multiple resistant strains .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .
- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the available resources .
5. Enhancing Antibiotic Effectiveness
- Summary of Application: Researchers have discovered that Tetromycin A can enhance the effectiveness of existing antibiotics, potentially aiding in the global fight against antibiotic resistance .
- Methods of Application: The research was conducted at the Wellcome-Wolfson Institute for Experimental Medicine at Queen’s University Belfast. The team studied the responses of the bacteria Enterobacter bugandensis to polymyxin, a last-resort antibiotic .
- Results: The researchers discovered a set of genes within the bacteria that are expressed more frequently in the presence of the antibiotic. They identified a small protein encoded by one of these genes that interacts with a pump to expel the antibiotic from the bacterial cell, thereby preventing it from destroying the bacteria .
6. Antibacterial Activity Against Gram-Positive Bacteria
- Summary of Application: Tetromycin A and its derivatives have been found to exhibit excellent antibacterial activity against gram-positive bacteria, including multiple resistant strains .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .
- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the available resources .
Future Directions
properties
IUPAC Name |
(23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48O6/c1-19-11-10-12-20(2)29-22(4)15-26-27(41-25(7)37)14-13-21(3)30(26)35(29,9)31(38)28-32(39)36(42-33(28)40)18-24(6)23(5)17-34(36,8)16-19/h12,15-17,21,24,26-27,29-30,38H,10-11,13-14,18H2,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEFCZZPPWNMPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 76182291 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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